![molecular formula C24H42N6O4 B055325 N2LL Poly(amido-amine)-polyurethane copolymer CAS No. 123098-01-1](/img/structure/B55325.png)
N2LL Poly(amido-amine)-polyurethane copolymer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2LL Poly(amido-amine)-polyurethane copolymer is a biodegradable and biocompatible polymer that has gained significant attention in the field of biomedical research. It is a copolymer of polyurethane and poly(amido-amine) and has been studied extensively due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of N2LL Poly(amido-amine)-polyurethane copolymer is based on its ability to interact with biological systems. The copolymer can be designed to have specific functional groups that can interact with cells and tissues, leading to various biological effects.
Biochemical and Physiological Effects:
N2LL Poly(amido-amine)-polyurethane copolymer has been shown to have various biochemical and physiological effects. It can promote cell adhesion, proliferation, and differentiation, making it an ideal candidate for tissue engineering applications. It can also enhance drug delivery by increasing the solubility and bioavailability of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N2LL Poly(amido-amine)-polyurethane copolymer is its biocompatibility and biodegradability, which makes it suitable for in vivo studies. However, its synthesis process can be complex and time-consuming, which may limit its use in some applications.
Zukünftige Richtungen
The potential applications of N2LL Poly(amido-amine)-polyurethane copolymer are vast, and there are many future directions for research. Some of these include developing new synthesis methods to improve the copolymer's properties, exploring its use in drug delivery systems, and investigating its potential for use in regenerative medicine.
In conclusion, N2LL Poly(amido-amine)-polyurethane copolymer is a promising polymer with unique properties that make it an ideal candidate for various biomedical applications. Its biocompatibility, biodegradability, and ability to interact with biological systems make it a valuable tool for researchers in the field of biomedical engineering.
Synthesemethoden
The synthesis of N2LL Poly(amido-amine)-polyurethane copolymer involves the reaction of polyurethane and poly(amido-amine) in the presence of a catalyst. The copolymerization process results in the formation of a polymer with a well-defined structure and properties.
Wissenschaftliche Forschungsanwendungen
N2LL Poly(amido-amine)-polyurethane copolymer has been widely studied for its potential applications in various fields such as drug delivery, tissue engineering, and wound healing. It has been shown to have excellent biocompatibility and biodegradability, making it an ideal candidate for biomedical applications.
Eigenschaften
CAS-Nummer |
123098-01-1 |
---|---|
Produktname |
N2LL Poly(amido-amine)-polyurethane copolymer |
Molekularformel |
C24H42N6O4 |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
1,6-diisocyanatohexane;N,N'-dimethylbutane-1,4-diamine;1-(4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H14N2O2.C8H12N2O2.C6H16N2/c1-3-9(13)11-5-7-12(8-6-11)10(14)4-2;11-7-9-5-3-1-2-4-6-10-8-12;1-7-5-3-4-6-8-2/h3-4H,1-2,5-8H2;1-6H2;7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
RJNVERYCEQMSDK-UHFFFAOYSA-N |
SMILES |
CNCCCCNC.C=CC(=O)N1CCN(CC1)C(=O)C=C.C(CCCN=C=O)CCN=C=O |
Kanonische SMILES |
CNCCCCNC.C=CC(=O)N1CCN(CC1)C(=O)C=C.C(CCCN=C=O)CCN=C=O |
Synonyme |
N2LL poly(amido-amine)-polyurethane copolymer PUPA copolyme |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.